2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Overview
Description
2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that belongs to the class of thiadiazoloquinazolines. This compound is characterized by the presence of a thiadiazole ring fused to a quinazoline ring, with a bromophenoxy methyl group attached. The unique structure of this compound makes it of interest in various fields of scientific research, particularly in medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazoline Ring: The quinazoline ring is usually formed by the condensation of anthranilic acid derivatives with formamide or other suitable reagents.
Coupling of the Rings: The thiadiazole and quinazoline rings are then fused together through a series of cyclization reactions.
Introduction of the Bromophenoxy Methyl Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the bromophenoxy group.
Scientific Research Applications
2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a probe to study biological pathways and molecular interactions.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of other complex molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in cellular processes, leading to the disruption of metabolic pathways.
Interacting with DNA: The compound can intercalate into DNA, affecting replication and transcription processes.
Modulating Receptors: It may bind to specific receptors on cell surfaces, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Quinazoline Derivatives: Compounds with the quinazoline ring are known for their anticancer and antimicrobial properties.
Bromophenoxy Derivatives: These compounds contain the bromophenoxy group and are studied for their pharmacological activities.
Uniqueness
2-[(4-bromophenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to the combination of the thiadiazole and quinazoline rings with the bromophenoxy methyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[(4-bromophenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrN3O2S/c17-10-5-7-11(8-6-10)22-9-14-19-20-15(21)12-3-1-2-4-13(12)18-16(20)23-14/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDHHCCOOFIPIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)COC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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